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Compound of Interest

Compound Name: Tert-butyl 3-hydroxypropanoate

Cat. No.: B1284309

Spectroscopic Validation of Tert-butyl 3-
hydroxypropanoate: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural
confirmation of chemical entities is paramount. This guide provides a comprehensive validation
of the structure of tert-butyl 3-hydroxypropanoate through a comparative analysis of its
spectroscopic data against established values. Detailed experimental protocols and a clear
workflow for spectroscopic analysis are also presented.

Tert-butyl 3-hydroxypropanoate is a valuable building block in organic synthesis. Its
structure, featuring a hydroxyl group, an ester, and a tert-butyl group, can be definitively
confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy (*H and 13C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide presents the expected and observed spectroscopic data for tert-butyl 3-
hydroxypropanoate, offering a clear benchmark for its identification.

Spectroscopic Data Comparison

The structural integrity of tert-butyl 3-hydroxypropanoate is confirmed by comparing its
experimental spectroscopic data with typical values for its constituent functional groups. The
data is summarized in the following tables.

Table 1. 1H NMR Data for Tert-butyl 3-hydroxypropanoate
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Chemical Shift Typical
Protons (d) ppm Chemical Shift  Multiplicity Integration
(Experimental)  (8) ppm
-C(CH3)3 1.45 1.2-15 Singlet 9H
-CHz2-C=0 2.51 2.0-25 Triplet 2H
-CH2-OH 3.84 3.3-4.0 Triplet 2H
-OH ~2.8 (variable) 1.0-5.0 Broad Singlet 1H

Table 2: 13C NMR Data for Tert-butyl 3-hydroxypropanoate

Chemical Shift (6) ppm Typical Chemical Shift (d)

Carbon .

(Experimental) ppm
-C(CHs)3 28.1 25 - 30
-C(CH3)3 80.8 75 - 85
-CH2-C=0 37.9 35-45
-CH2-OH 59.5 55-65
-C=0 172.1 170 - 175

Table 3: IR Spectroscopy Data for Tert-butyl 3-hydroxypropanoate

Wavenumber Typical

Functional Group (cm™?) Wavenumber Intensity
(Experimental) (cm™?)

O-H (alcohol) ~3400 (broad) 3200 - 3600 Strong, Broad

C-H (alkane) 2978, 2934 2850 - 3000 Strong

C=0 (ester) 1718 1735 - 1750 Strong

C-O (ester) 1157 1000 - 1300 Strong
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Table 4: Mass Spectrometry Data for Tert-butyl 3-hydroxypropanoate

Fragment m/z (Experimental) Putative Structure
[M+H]*+ 147 Protonated Molecular lon
[M-CaHs]* 91 Loss of isobutylene
[CaHo]* 57 tert-butyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
tert-butyl 3-hydroxypropanoate.

NMR Spectroscopy (*H and 13C)

A sample of tert-butyl 3-hydroxypropanoate (5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs, 0.5-0.7 mL) and transferred to an NMR tube. *H and 3C NMR spectra are
acquired on a 400 MHz (or higher) NMR spectrometer. For *H NMR, a sufficient number of
scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a greater number of
scans is typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

A drop of neat tert-butyl 3-hydroxypropanoate is placed between two sodium chloride (NaCl)
or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a
Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm™1.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electrospray ionization
(ESI) or electron ionization (EI) source. The sample is introduced via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). The
instrument is scanned over a mass range appropriate for the molecular weight of the
compound (e.g., m/z 50-200).
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Spectroscopic Validation Workflow

The logical flow of validating the structure of an organic compound using spectroscopic

methods is outlined below.
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Workflow for the spectroscopic validation of a chemical structure.

By following this structured approach and comparing the acquired spectroscopic data with the
established values presented in this guide, researchers can confidently validate the structure of
tert-butyl 3-hydroxypropanoate, ensuring the integrity of their chemical studies and

development processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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